molecular formula C23H27N3O5S B2965478 4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide CAS No. 683792-09-8

4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Cat. No.: B2965478
CAS No.: 683792-09-8
M. Wt: 457.55
InChI Key: FPRGELSAIIICFG-UHFFFAOYSA-N
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Description

4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a dibutylsulfamoyl group and an isoindoline-1,3-dione moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.

    Attachment of the Benzamide Core: The isoindoline-1,3-dione is then reacted with 4-aminobenzoic acid or its derivatives to form the benzamide linkage.

    Introduction of the Dibutylsulfamoyl Group: Finally, the benzamide derivative is treated with dibutylsulfamoyl chloride under basic conditions to introduce the dibutylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the dibutyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The isoindoline-1,3-dione moiety can interact with proteins and nucleic acids, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester
  • Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]

Uniqueness

4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is unique due to its combination of a sulfonamide group with an isoindoline-1,3-dione moiety. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-3-5-14-26(15-6-4-2)32(30,31)17-12-10-16(11-13-17)21(27)24-19-9-7-8-18-20(19)23(29)25-22(18)28/h7-13H,3-6,14-15H2,1-2H3,(H,24,27)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGELSAIIICFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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